molecular formula C9H8BrFO4S B6237688 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride CAS No. 2137808-43-4

8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride

Cat. No.: B6237688
CAS No.: 2137808-43-4
M. Wt: 311.13 g/mol
InChI Key: AADBIYBSYRPBGX-UHFFFAOYSA-N
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Description

8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride is a useful research compound. Its molecular formula is C9H8BrFO4S and its molecular weight is 311.13 g/mol. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxepin-6-sulfonyl chloride", "4-bromo-1,2-dihydro-2-oxoquinoline-3-carboxylic acid", "thionyl chloride", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2,3-dihydro-1,4-benzodioxepin-6-sulfonyl chloride to 2,3-dihydro-1,4-benzodioxepin-6-sulfonyl fluoride using thionyl chloride and triethylamine as a base.", "Step 2: Conversion of 4-bromo-1,2-dihydro-2-oxoquinoline-3-carboxylic acid to 4-bromo-1,2-dihydro-2-oxoquinoline-3-carboxylic acid fluoride using thionyl chloride and triethylamine as a base.", "Step 3: Conversion of 2,3-dihydro-1,4-benzodioxepin-6-sulfonyl fluoride and 4-bromo-1,2-dihydro-2-oxoquinoline-3-carboxylic acid fluoride to 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride using sodium bicarbonate and hydrogen peroxide as oxidizing agents.", "Step 4: Purification of the target compound using acetic acid, sodium chloride, and water." ] }

CAS No.

2137808-43-4

Molecular Formula

C9H8BrFO4S

Molecular Weight

311.13 g/mol

IUPAC Name

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl fluoride

InChI

InChI=1S/C9H8BrFO4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2

InChI Key

AADBIYBSYRPBGX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2OC1)Br)S(=O)(=O)F

Purity

95

Origin of Product

United States

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